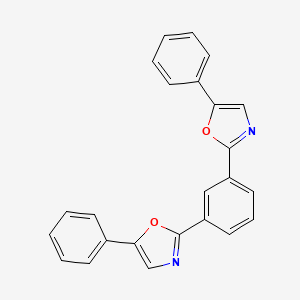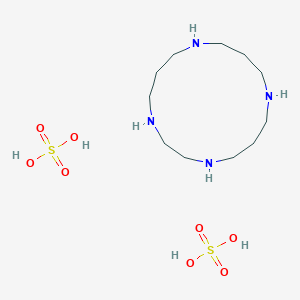
Sulfuric acid;1,4,8,12-tetrazacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid;1,4,8,12-tetrazacyclopentadecane is a compound that combines the properties of sulfuric acid and 1,4,8,12-tetrazacyclopentadecane Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processesThis compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,12-tetrazacyclopentadecane typically involves the cyclization of linear polyamines. One common method is the reaction of diethylenetriamine with formaldehyde and formic acid under acidic conditions to form the macrocyclic structure. The reaction is carried out at elevated temperatures and requires careful control of the pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 1,4,8,12-tetrazacyclopentadecane involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to achieve high purity levels. The compound is typically stored under inert gas conditions to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8,12-tetrazacyclopentadecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Major Products Formed
Complexation: Metal-ligand complexes.
Substitution: Substituted macrocyclic compounds.
Oxidation and Reduction: Oxidized or reduced forms of the macrocycle
Applications De Recherche Scientifique
1,4,8,12-tetrazacyclopentadecane has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,4,8,12-tetrazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence various biochemical pathways and processes, making it useful in applications such as metal ion detoxification and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-tetraazacyclododecane: Another nitrogen-containing macrocycle with a smaller ring size.
1,4,7,10,13-pentaazacyclopentadecane: A similar compound with an additional nitrogen atom in the ring.
Uniqueness
1,4,8,12-tetrazacyclopentadecane is unique due to its specific ring size and the arrangement of nitrogen atoms, which allows it to form particularly stable complexes with certain metal ions. This makes it especially useful in applications requiring strong and selective metal ion binding .
Propriétés
Numéro CAS |
134364-74-2 |
|---|---|
Formule moléculaire |
C11H30N4O8S2 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
sulfuric acid;1,4,8,12-tetrazacyclopentadecane |
InChI |
InChI=1S/C11H26N4.2H2O4S/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1;2*1-5(2,3)4/h12-15H,1-11H2;2*(H2,1,2,3,4) |
Clé InChI |
IXQLUEGTOVEDIS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCCNCCNCCCNC1.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
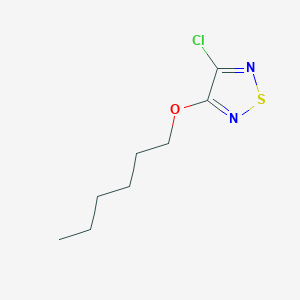
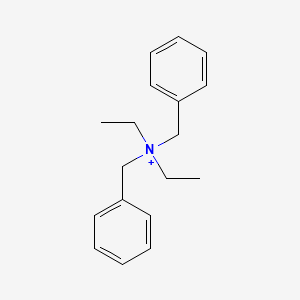
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
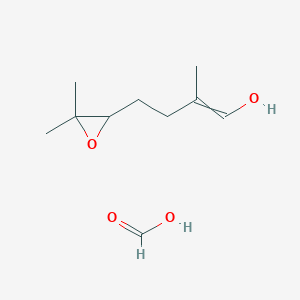

![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
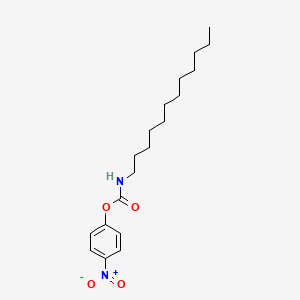
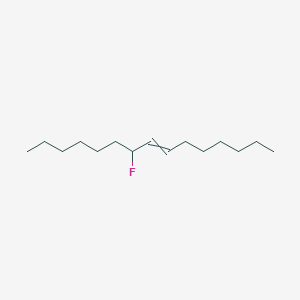
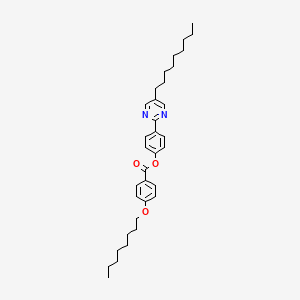
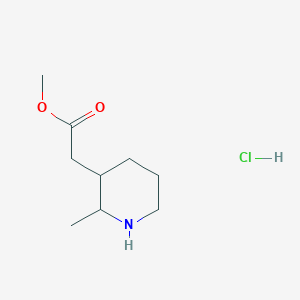
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
